3-Ciano-2-etilbenzofurano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethylbenzofuran-3-carbonitrile is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Ethylbenzofuran-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylbenzofuran-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Antitumorales

Los derivados del 3-Ciano-2-etilbenzofurano se han estudiado por sus potenciales propiedades antitumorales. El grupo benzofurano es una característica común en muchos productos naturales con significativa actividad antitumoral. Los investigadores están explorando la síntesis de nuevos derivados del benzofurano para desarrollar nuevos agentes anticancerígenos, con el this compound actuando como un intermedio clave en la síntesis de estos compuestos .

Propiedades Antibacterianas

Los derivados del benzofurano, incluyendo el this compound, exhiben actividad antibacterial contra una gama de cepas bacterianas. Esto los convierte en valiosos para el desarrollo de nuevos antibióticos, especialmente en una era donde la resistencia a los antibióticos es una preocupación creciente .

Potencial Antioxidante

Las propiedades antioxidantes de los compuestos del benzofurano están siendo investigadas por su capacidad de proteger las células del estrés oxidativo. Este estrés es un factor en muchas enfermedades, incluidos los trastornos neurodegenerativos. El this compound podría usarse para sintetizar antioxidantes que mitiguen estos efectos .

Actividad Antiviral

Algunos derivados del benzofurano han mostrado actividad antiviral, particularmente contra el virus de la hepatitis C. Como un análogo estructural, el this compound puede usarse para crear compuestos que pueden inhibir la replicación viral y servir como agentes terapéuticos potenciales .

Síntesis de Compuestos Complejos de Benzofurano

La estructura única del this compound permite su uso en la síntesis de compuestos policíclicos complejos de benzofurano. Estos compuestos tienen diversas aplicaciones en química medicinal y desarrollo de fármacos .

Diseño y Descubrimiento de Fármacos

El this compound juega un papel en el diseño y descubrimiento de nuevos fármacos. Su anillo de benzofurano es una unidad estructural básica en muchos medicamentos naturales biológicamente activos y materias primas químicas sintéticas, lo que lo convierte en un compuesto valioso en la investigación farmacéutica .

Mecanismo De Acción

Target of Action

2-Ethylbenzofuran-3-carbonitrile, a derivative of benzofuran, has been found to have strong biological activities . Benzofuran compounds are ubiquitous in nature and have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives have been found to interact with various targets leading to a wide range of biological activities . The specific interaction of 2-Ethylbenzofuran-3-carbonitrile with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzofuran derivatives have been found to interact with various biochemical pathways leading to their diverse pharmacological activities . The downstream effects of these interactions are subjects of ongoing research.

Result of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Actividad Biológica

2-Ethylbenzofuran-3-carbonitrile is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores the biological activity of 2-ethylbenzofuran-3-carbonitrile, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

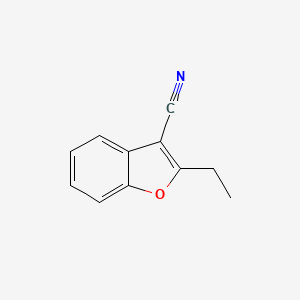

The chemical structure of 2-ethylbenzofuran-3-carbonitrile can be represented as follows:

This compound features a benzofuran core with an ethyl group and a carbonitrile substituent, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 2-ethylbenzofuran-3-carbonitrile. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (leukemia) | 5.0 | Induction of apoptosis via ROS generation |

| MCF-7 (breast cancer) | 10.0 | Inhibition of cell proliferation |

| A549 (lung cancer) | 8.5 | Disruption of mitochondrial function |

Case Studies

- K562 Cells : In a study involving K562 leukemia cells, 2-ethylbenzofuran-3-carbonitrile was found to induce apoptosis through the generation of reactive oxygen species (ROS). The compound significantly increased the activity of caspases, which are critical for the apoptotic pathway. After 48 hours of exposure, caspase activities were elevated by over twofold, indicating strong pro-apoptotic effects .

- MCF-7 Cells : In breast cancer models, the compound demonstrated a notable ability to inhibit cell proliferation. The mechanism was linked to the disruption of cell cycle progression and induction of apoptosis, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

Beyond its anticancer properties, 2-ethylbenzofuran-3-carbonitrile has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, notably Mycobacterium tuberculosis (Mtb).

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | <0.0039 µg/mL |

| Staphylococcus aureus | 0.125 µg/mL |

The antimicrobial activity is believed to stem from the compound's ability to inhibit key enzymatic pathways in bacterial cells, particularly those involved in cell wall synthesis and energy metabolism .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is often influenced by the structural modifications made to the core structure. For instance, substituents at specific positions on the benzofuran ring can enhance potency and selectivity against cancer cells or pathogens.

Propiedades

IUPAC Name |

2-ethyl-1-benzofuran-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFZEKMBCHUDJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427891 |

Source

|

| Record name | 2-Ethyl-1-benzofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42901-97-3 |

Source

|

| Record name | 2-Ethyl-1-benzofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.